molecular formula C18H14N2O3 B14199607 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 851083-40-4

4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B14199607
CAS No.: 851083-40-4
M. Wt: 306.3 g/mol
InChI Key: QGFRZUBHDJANOM-UHFFFAOYSA-N
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Description

4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of 1,3-dicarbonyl compounds with hydrazines. One common method includes the reaction of benzoylacetone with phenylhydrazine under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The antibacterial activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is believed to be due to its ability to interfere with bacterial cell wall synthesis. The compound likely targets enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

What sets 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

851083-40-4

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

4-benzoyl-1-methyl-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C18H14N2O3/c1-20-16(12-8-4-2-5-9-12)14(15(19-20)18(22)23)17(21)13-10-6-3-7-11-13/h2-11H,1H3,(H,22,23)

InChI Key

QGFRZUBHDJANOM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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